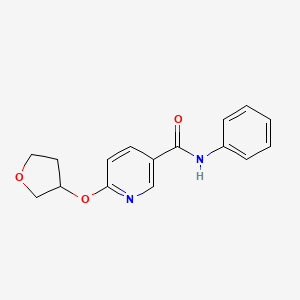![molecular formula C11H14N4O3 B2357770 5-Méthyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]méthyl}-1,2,3,4-tétrahydropyrimidine-2,4-dione CAS No. 1281872-61-4](/img/structure/B2357770.png)
5-Méthyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]méthyl}-1,2,3,4-tétrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex chemical compound notable for its multifaceted applications in scientific research and industry. This compound is characterized by its intricate structure, which includes a tetrahydropyrimidine ring and an oxadiazole moiety. These structural features contribute to its unique chemical properties and reactivity.
Applications De Recherche Scientifique
5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione is extensively used in several scientific disciplines:
Chemistry: : As a reagent for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as an enzyme inhibitor, impacting various metabolic pathways.
Medicine: : Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: : Utilized in the production of advanced materials and specialty chemicals, thanks to its unique structural attributes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Methyl-1-{[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves a multi-step process starting from readily available precursors. One common method includes the cyclization of appropriate dihydropyrimidine intermediates under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods: : On an industrial scale, the production of this compound might leverage continuous flow chemistry to optimize yield and efficiency. This approach minimizes reaction time and improves overall output, while maintaining the integrity of the compound's complex structure.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes a variety of chemical reactions, including but not limited to:
Oxidation: : Often results in the formation of corresponding oxides and ketones.
Reduction: : Leads to the production of alcohols and amines, depending on the conditions.
Substitution: : Common in the presence of nucleophiles, resulting in the replacement of specific functional groups.
Common Reagents and Conditions: : Typical reagents include strong oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reductions. Substitution reactions may involve the use of halogenated compounds and suitable nucleophiles under acidic or basic conditions.
Major Products: : The major products vary based on the type of reaction, but commonly include oxidized or reduced derivatives and various substituted compounds that retain the tetrahydropyrimidine core.
Mécanisme D'action
The compound exerts its effects through various mechanisms, primarily involving interactions with molecular targets such as enzymes and receptors. These interactions often lead to the modulation of specific biochemical pathways, which can result in altered cellular responses and activities. The presence of the oxadiazole and tetrahydropyrimidine units plays a crucial role in binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
When compared to similar compounds like 5-Methyl-1-{[5-(methyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione or 5-Methyl-1-{[5-(ethyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione, our compound stands out due to its unique substitution pattern at the oxadiazole ring, leading to different reactivity and applications. The isopropyl group offers steric hindrance and electronic effects that can influence its interaction with biological targets and reagents, distinguishing it in terms of function and efficacy.
The intricacies of this compound make it a fascinating subject for ongoing research and industrial applications. It embodies the confluence of structural complexity and versatile functionality.
Propriétés
IUPAC Name |
5-methyl-1-[(5-propan-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-6(2)10-14-13-8(18-10)5-15-4-7(3)9(16)12-11(15)17/h4,6H,5H2,1-3H3,(H,12,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGIQCXAZWQVPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CC2=NN=C(O2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-sulfonyl chloride](/img/structure/B2357688.png)
![2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2357689.png)


![7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357693.png)




![Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2357700.png)


![N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2357707.png)

